molecular formula C10H17N3O3 B6171873 (2S)-2-amino-N-[(3S)-2,6-dioxopiperidin-3-yl]-3-methylbutanamide CAS No. 1257311-82-2

(2S)-2-amino-N-[(3S)-2,6-dioxopiperidin-3-yl]-3-methylbutanamide

Cat. No. B6171873
CAS RN: 1257311-82-2
M. Wt: 227.3
InChI Key:
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Description

(2S)-2-amino-N-[(3S)-2,6-dioxopiperidin-3-yl]-3-methylbutanamide, commonly referred to as (2S)-2-amino-3-methylbutanamide, is an organic compound with a molecular formula of C7H15N3O2. It is an important intermediate in the synthesis of a variety of pharmaceuticals, including anticonvulsants, anti-inflammatory agents, and antineoplastic agents. It is also used as a reagent in the synthesis of other compounds. This compound has a wide range of applications in the scientific research field, and its mechanism of action, biochemical and physiological effects, as well as advantages and limitations for lab experiments are of great interest to scientists.

Scientific Research Applications

((2S)-2-amino-N-[(3S)-2,6-dioxopiperidin-3-yl]-3-methylbutanamide)-2-amino-3-methylbutanamide has a wide range of applications in the scientific research field. It is used as a reagent in the synthesis of a variety of pharmaceuticals, including anticonvulsants, anti-inflammatory agents, and antineoplastic agents. It is also used as a starting material in the synthesis of other compounds, such as 2-amino-3-methylbutanoic acid, 3-methylbutanamide, and 3-methylbutanoic acid. In addition, it is used as a reagent in the synthesis of polymers and other materials, and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of ((2S)-2-amino-N-[(3S)-2,6-dioxopiperidin-3-yl]-3-methylbutanamide)-2-amino-3-methylbutanamide is not well understood. However, it is believed to act as a proton donor, donating a proton to the substrate molecule, thus facilitating the reaction. Additionally, it is believed to act as a Brønsted-Lowry base, accepting a proton from the substrate molecule and forming an alkoxide ion.
Biochemical and Physiological Effects
The biochemical and physiological effects of ((2S)-2-amino-N-[(3S)-2,6-dioxopiperidin-3-yl]-3-methylbutanamide)-2-amino-3-methylbutanamide are not well understood. However, it has been shown to have an inhibitory effect on the enzyme cyclooxygenase-2, which is involved in the synthesis of inflammatory mediators such as prostaglandins. Additionally, it has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine.

Advantages and Limitations for Lab Experiments

One of the major advantages of ((2S)-2-amino-N-[(3S)-2,6-dioxopiperidin-3-yl]-3-methylbutanamide)-2-amino-3-methylbutanamide for lab experiments is its low cost and easy availability. It is also relatively stable, and can be stored for long periods at room temperature. Additionally, it is relatively non-toxic, and can be handled safely in the lab.
However, there are some limitations to using ((2S)-2-amino-N-[(3S)-2,6-dioxopiperidin-3-yl]-3-methylbutanamide)-2-amino-3-methylbutanamide in lab experiments. It is not very soluble in water, and must be dissolved in an organic solvent before use. Additionally, it is not very stable in the presence of light and oxygen, and must be stored in a dark, airtight container.

Future Directions

There are a number of potential future directions for research on ((2S)-2-amino-N-[(3S)-2,6-dioxopiperidin-3-yl]-3-methylbutanamide)-2-amino-3-methylbutanamide. These include further research into its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research into the synthesis of ((2S)-2-amino-N-[(3S)-2,6-dioxopiperidin-3-yl]-3-methylbutanamide)-2-amino-3-methylbutanamide and its derivatives could lead to the development of new pharmaceuticals. Other potential research directions include investigating the use of ((2S)-2-amino-N-[(3S)-2,6-dioxopiperidin-3-yl]-3-methylbutanamide)-2-amino-3-methylbutanamide as a catalyst in organic reactions, and exploring its use as a starting material in the synthesis of other compounds. Finally, further research into the advantages and limitations of ((2S)-2-amino-N-[(3S)-2,6-dioxopiperidin-3-yl]-3-methylbutanamide)-2-amino-3-methylbutanamide for lab experiments could lead to more efficient and cost-effective use of this compound in the laboratory.

Synthesis Methods

((2S)-2-amino-N-[(3S)-2,6-dioxopiperidin-3-yl]-3-methylbutanamide)-2-amino-3-methylbutanamide can be synthesized by a variety of methods. The most common method is the reaction of 2-amino-3-methylbutanal with ethyl chloroformate in the presence of a base. This reaction produces ((2S)-2-amino-N-[(3S)-2,6-dioxopiperidin-3-yl]-3-methylbutanamide)-2-amino-3-methylbutanamide and ethyl chloroformate. Other methods for synthesizing ((2S)-2-amino-N-[(3S)-2,6-dioxopiperidin-3-yl]-3-methylbutanamide)-2-amino-3-methylbutanamide include the reaction of 2-amino-3-methylbutanal with ethyl bromoacetate in the presence of a base, and the reaction of 2-amino-3-methylbutanal with ethyl chloroacetate in the presence of a base.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2S)-2-amino-N-[(3S)-2,6-dioxopiperidin-3-yl]-3-methylbutanamide involves the condensation of a protected amino acid with a protected piperidone, followed by deprotection and coupling with a protected 3-methylbutanoic acid.", "Starting Materials": [ "Fmoc-protected L-alanine", "Fmoc-protected L-lysine", "Ethyl 2-oxocyclopentanecarboxylate", "3-methylbutanoic acid", "Boc2O", "HBTU", "DIPEA", "TFA", "DCM", "DMF", "Et3N", "HCl" ], "Reaction": [ "1. Fmoc-protect L-alanine with Boc2O in DMF with Et3N and HCl", "2. Fmoc-protect L-lysine with Boc2O in DMF with Et3N and HCl", "3. Deprotect the Fmoc group on L-alanine and L-lysine with 20% piperidine in DMF", "4. Protect the amino group on L-lysine with Fmoc-OSu in DMF with DIPEA", "5. Protect the carbonyl group on ethyl 2-oxocyclopentanecarboxylate with TFA", "6. Condense the protected L-alanine with the protected ethyl 2-oxocyclopentanecarboxylate in DMF with HBTU and DIPEA", "7. Deprotect the Boc group on L-lysine with TFA", "8. Couple the protected L-lysine with the protected piperidone in DMF with HBTU and DIPEA", "9. Deprotect the Fmoc group on the resulting dipeptide with 20% piperidine in DMF", "10. Couple the resulting dipeptide with the protected 3-methylbutanoic acid in DMF with HBTU and DIPEA", "11. Deprotect the Boc group on the resulting tripeptide with TFA", "12. Deprotect the carbonyl group on the ethyl ester with NaOH", "13. Protect the resulting carboxylic acid with Boc2O in DMF with Et3N and HCl", "14. Deprotect the amino group with TFA", "15. Couple the resulting amine with Fmoc-OSu in DMF with DIPEA", "16. Deprotect the Fmoc group with 20% piperidine in DMF", "17. Deprotect the Boc group with TFA", "18. Purify the resulting (2S)-2-amino-N-[(3S)-2,6-dioxopiperidin-3-yl]-3-methylbutanamide by column chromatography" ] }

CAS RN

1257311-82-2

Product Name

(2S)-2-amino-N-[(3S)-2,6-dioxopiperidin-3-yl]-3-methylbutanamide

Molecular Formula

C10H17N3O3

Molecular Weight

227.3

Purity

98

Origin of Product

United States

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